molecular formula C24H27ClN4O5S B2468390 N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE CAS No. 1329882-09-8

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2468390
CAS No.: 1329882-09-8
M. Wt: 519.01
InChI Key: LNWBKCLPGBGUIF-UHFFFAOYSA-N
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Description

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, functionalization of the aromatic ring, and subsequent coupling with other functional groups. Common reagents used in these reactions include dimethyl sulfate, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE include other benzothiazole derivatives with similar structural features and biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups and structural features, which may confer specific biological activities or chemical reactivity. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S.ClH/c1-26(2)10-11-27(24-25-17-13-18(32-3)19(33-4)14-20(17)34-24)23(31)15-6-5-7-16(12-15)28-21(29)8-9-22(28)30;/h5-7,12-14H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWBKCLPGBGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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